molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

Cat. No. B1599910
CAS RN: 61364-20-3
M. Wt: 171.19 g/mol
InChI Key: IYZRSIDATZDOPT-UHFFFAOYSA-N
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Description

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .


Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .


Molecular Structure Analysis

The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .


Chemical Reactions Analysis

The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .


Physical And Chemical Properties Analysis

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Copper-Catalyzed [4+1]-Annulation of 2-Alkenylindoles with Diazoacetates

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Copper-Catalyzed Reactions .

Summary of the Application

This research presents a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates. This provides a straightforward access to dihydrocyclopenta[b]indoles bearing two contiguous all-carbon quaternary centers in good yields .

Methods of Application

The initial exploration was carried out with 2-alkenylindole and methyl phenyldiazoacetate as model substrates in dichloromethane (DCM) at 25°C .

Results or Outcomes

The reaction goes through a concerted and asynchronous annulation process via the key zwitterionic intermediate .

Synthesis of Indolo[2,3-b]quinolines

Scientific Field

This application is in the field of Medicinal Chemistry , specifically in the synthesis of Indoloquinoline Alkaloids .

Summary of the Application

A transition metal-free, visible light-induced intramolecular oxidative cyclization–detosylation–aromatization was discovered. This photocatalytic strategy generated potentially bioactive indolo[2,3-b]quinoline derivatives in up to 97% yield .

Methods of Application

The synthesis of Indolo[2,3-b]quinolines was achieved via a Visible Light-Induced Intramolecular Oxidative Cyclization and Detosylation .

Results or Outcomes

Indolo[2,3-b]quinoline derivatives were successfully synthesized by a visible light-induced protocol in up to 97% yield .

Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols

Scientific Field

This application is in the field of Organic Chemistry , specifically in Lewis Acid Catalysis .

Summary of the Application

A Sc(OTf)3-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols is reported. This method provides a direct and high-yield pathway for synthetically useful cyclopenta[b]indoles .

Methods of Application

The reaction proceeds via a Friedel–Crafts-type allenylation/5-exo-annulation cascade. In the reaction, 2-indolylmethanol is used as a three-carbon synthon, and propargyl alcohol is used as a two-carbon synthon .

Results or Outcomes

The method features easily accessible substrates with broad scope and generality, the formation of multiple bonds with high efficiency, and easy scale-up .

Higher-order [10 + 2] Cycloaddition of 2-Alkenylindanones

Scientific Field

This application is in the field of Organic Chemistry , specifically in Cycloaddition Reactions .

Summary of the Application

A dearomative higher-order [10 + 2] cycloaddition reaction of 3-nitroindoles and 2-alkylidene-1-indanones was developed .

Safety And Hazards

The safety information for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3,4-dihydro-2H-cyclopenta[b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRSIDATZDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423717
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

CAS RN

61364-20-3
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
US Soerensen, E Pombo‐Villar - Helvetica chimica acta, 2004 - Wiley Online Library
An efficient synthetic route towards N‐methylated or nonmethylated 3,4‐dihydrocyclopent[b]indol‐1(2H)‐ones (3) and 1,2,3,9‐tetrahydrocarbazol‐4(4H)‐one (10) was elaborated, …
Number of citations: 53 onlinelibrary.wiley.com
KL Vickerman, LM Stanley - Organic letters, 2017 - ACS Publications
Enantioselective synthesis of polycyclic nitrogen, oxygen, and sulfur heterocycles by rhodium-catalyzed intramolecular alkene hydroacylation is reported. The intramolecular …
Number of citations: 32 pubs.acs.org
C Lechner, M Flaßhoff, H Falke, L Preu, N Loaëc… - Molecules, 2019 - mdpi.com
Since hyperactivity of the protein kinase DYRK1A is linked to several neurodegenerative disorders, DYRK1A inhibitors have been suggested as potential therapeutics for Down …
Number of citations: 12 www.mdpi.com
L Meijer, S Knapp, A Chaikuad, C Kunick - Molecules, 2019 - academia.edu
Since hyperactivity of the protein kinase DYRK1A is linked to several neurodegenerative disorders, DYRK1A inhibitors have been suggested as potential therapeutics for Down …
Number of citations: 0 www.academia.edu
YN Duan, Z Zhang, C Zhang - Organic letters, 2016 - ACS Publications
A method is developed for the synthesis of cyclopropanes from the C(sp 2 )–C(sp 3 ) single bonds of β-keto esters with activated methylene compounds under metal-free conditions in …
Number of citations: 25 pubs.acs.org
X Song, C Gao, B Li, X Zhang… - The Journal of Organic …, 2018 - ACS Publications
In this paper, a novel and efficient synthesis of 2-alkenylindoles and 2-alkenylindole-3-carboxylates via the cascade reactions of N-nitrosoanilines with propargyl alcohols is presented. …
Number of citations: 67 pubs.acs.org
H He, S Chuanjun, C Junbiao - Progress in Chemistry, 2019 - manu56.magtech.com.cn
The classic Friedel-Crafts acylation uses acid chloride or anhydride as acylating agents, and Lewis acid as catalysts. The large amount of Lewis acid applied and HCl generated in the …
Number of citations: 1 manu56.magtech.com.cn
L Jiao, B Zhang, B Qu, R Zhai… - The Journal of Organic …, 2023 - ACS Publications
A novel and efficient Rh(III)-catalyzed direct C–H bond tandem annulation of N-nitrosoanilines with 1,3-dicarbonyl compounds through two C–H bond cleavage was developed. This …
Number of citations: 1 pubs.acs.org
D Sebastian - 2022 - search.proquest.com
Analogues of purine nucleosides are of interest due to their antiviral, antibacterial, and anticancer properties. Although there are large number of reports on C6-modification of 6-…
Number of citations: 2 search.proquest.com
JM Lopchuk - 2013 - search.proquest.com
Chapter 1: Münchnones and Mesoionic Heterocycles: The reactivity, regioselectivity, and synthetic applications of münchnones (1, 3-oxazolium-5-olates) is a common theme which runs …
Number of citations: 0 search.proquest.com

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